molecular formula C7H11N5O4 B1366787 3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanohydrazide CAS No. 1004644-62-5

3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanohydrazide

Cat. No. B1366787
M. Wt: 229.19 g/mol
InChI Key: MIQNYJSUOUBBET-UHFFFAOYSA-N
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Description

“3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanohydrazide” is a chemical compound with the molecular formula C7H11N5O4 . It has a molecular weight of 229.19 g/mol . The compound has a complex structure that includes a pyrazole ring, which is a five-membered ring with two nitrogen atoms .


Molecular Structure Analysis

The molecular structure of “3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanohydrazide” includes a pyrazole ring, a methoxy group, a nitro group, and a propanohydrazide group . The InChI (International Chemical Identifier) key for this compound is MIQNYJSUOUBBET-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanohydrazide” has a number of computed properties. It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 6 . Its rotatable bond count is 4 . The compound has a topological polar surface area of 128 Ų .

Scientific Research Applications

Molecular Docking and Quantum Chemical Calculations

Molecular docking and quantum chemical calculations have been employed to study the molecular structure and spectroscopic data of related compounds. These studies involve density functional theory (DFT) calculations, vibrational spectra analysis, and molecular electrostatic potential (MEP) evaluations, which are crucial in understanding the properties and potential applications of these compounds (Viji, Balachandran, Babiyana, Narayana, & Saliyan, 2020).

Antimicrobial Activity

Research has been conducted on derivatives of related pyrazole compounds, examining their antimicrobial properties. Certain compounds containing methoxy groups have shown high antimicrobial activity, indicating the potential use of these compounds in medical and pharmaceutical applications (Kumar, Meenakshi, Kumar, & Kumar, 2012).

Synthesis and Characterization

The synthesis and characterization of various derivatives of pyrazole-based compounds have been explored. These studies involve the development of new synthetic methods and the structural characterization of the compounds, which can lead to a better understanding of their potential uses in various fields (Flores et al., 2013).

Antiproliferative Activities

Studies on the antiproliferative activities of heterocycles derived from compounds similar to 3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanohydrazide have been conducted. These studies are significant for understanding the potential cancer-treating properties of these compounds (Narayana, Ashalatha, Raj, & Sarojini, 2009).

Synthesis of Substituted Quinoxalinones

Research on the synthesis of substituted quinoxalinones, starting from compounds including 3-methoxy- and 4-methoxy-2-nitroaniline, has been reported. These synthetic strategies contribute to the development of novel compounds with potential applications in various scientific fields (Steger & Matuszczak, 2014).

Future Directions

While specific future directions for “3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanohydrazide” are not available in the search results, research into pyrazole derivatives is ongoing. These compounds have shown promise in various areas of research, including medicinal chemistry .

properties

IUPAC Name

3-(3-methoxy-4-nitropyrazol-1-yl)propanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N5O4/c1-16-7-5(12(14)15)4-11(10-7)3-2-6(13)9-8/h4H,2-3,8H2,1H3,(H,9,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIQNYJSUOUBBET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN(C=C1[N+](=O)[O-])CCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901202339
Record name 3-Methoxy-4-nitro-1H-pyrazole-1-propanoic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901202339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanohydrazide

CAS RN

1004644-62-5
Record name 3-Methoxy-4-nitro-1H-pyrazole-1-propanoic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1004644-62-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methoxy-4-nitro-1H-pyrazole-1-propanoic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901202339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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